

# Introduction to DNMT1 Inhibition and GSK3735967

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Compound of Interest					
Compound Name:	GSK3735967				
Cat. No.:	B15568910	Get Quote			

DNA methylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining existing methylation patterns following DNA replication. In many cancers, the process of DNA methylation is dysregulated, leading to the silencing of tumor suppressor genes and promoting oncogenesis.

The reversal of this hypermethylation through the inhibition of DNMT1 is a validated therapeutic strategy in oncology. **GSK3735967** is a selective, reversible, and non-nucleoside inhibitor of DNMT1.[1] Its development represents an effort to create a more tolerable and potentially more efficacious alternative to existing hypomethylating agents, which are often associated with significant toxicities.[2]

## **Core Mechanism of Action**

**GSK3735967** features a planar dicyanopyridine core, which is central to its inhibitory activity.[1] The primary mechanism of action for this class of inhibitors involves direct interference with the catalytic function of DNMT1 at sites of hemi-methylated DNA.

During DNA replication, DNMT1 recognizes hemi-methylated CpG dinucleotides on the parental DNA strand and methylates the corresponding cytosine on the newly synthesized strand. Crystallographic studies of the related compound GSK3685032 have shown that the inhibitor embeds itself into the hemi-methylated DNA, directly competing with the active-site loop of DNMT1.[2] This competitive and reversible binding physically obstructs the enzyme, preventing it from methylating the new DNA strand. The result is a passive, replication-

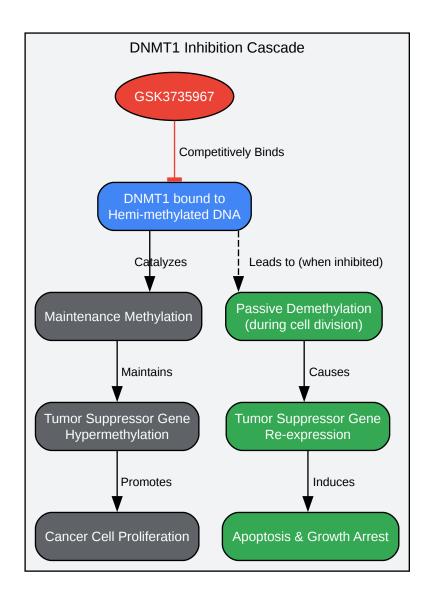


dependent loss of DNA methylation. This demethylation can lead to the re-expression of previously silenced tumor suppressor genes, ultimately inhibiting cancer cell growth.[2]

Additionally, **GSK3735967** is described as having three binding sites, one of which is capable of binding to histone H4K20me3, suggesting a potential for more complex interactions within the epigenetic machinery, though this requires further investigation.

## **Signaling and Inhibition Pathway**

The pathway initiated by **GSK3735967** is a direct consequence of its targeted inhibition of DNMT1. The logical flow from enzyme inhibition to cellular anti-tumor response is depicted below.





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Caption: Inhibition of the DNMT1-DNA complex by **GSK3735967** leads to passive demethylation.

# **Quantitative Data**

The following table summarizes the key quantitative parameters associated with **GSK3735967** and the related compound GSK3685032.



Parameter	Value	Compound	Key Characteristic s	Source
IC50	40 nM	GSK3735967	In vitro potency against DNMT1 enzyme.	
Binding Mode	Reversible, Non- nucleoside	GSK3735967	Does not form covalent bonds with the enzyme.	_
Selectivity	DNMT1-selective	GSK3685032	Selective for DNMT1 over DNMT3A and DNMT3B.	<del>-</del>
Cellular Effect	Robust loss of DNA methylation	GSK3685032	Leads to transcriptional activation.	-
In Vitro Efficacy	Cancer cell growth inhibition	GSK3685032	Effective in various cancer cell lines.	
In Vivo Efficacy	Superior tumor regression	GSK3685032	Demonstrated in mouse models of Acute Myeloid Leukemia (AML) compared to decitabine.	

## **Experimental Protocols**

The following are representative experimental methodologies that would be employed to characterize a DNMT1 inhibitor like **GSK3735967**.

#### DNMT1 Enzymatic Assay:

• Objective: To determine the in vitro potency (IC50) of the inhibitor.



Methodology: A typical assay would utilize recombinant human DNMT1 enzyme, a hemimethylated DNA substrate, and the methyl donor S-adenosyl-L-methionine (SAM). The
inhibitor is titrated at various concentrations. The reaction is allowed to proceed, and the
level of newly incorporated methylation is quantified, often through an ELISA-based method
using an antibody specific to 5-methylcytosine. The IC50 is calculated from the resulting
dose-response curve.

#### Cellular Growth Inhibition Assay:

- Objective: To measure the effect of the inhibitor on cancer cell viability and proliferation.
- Methodology: Cancer cell lines (e.g., AML cell lines like MOLM-13 or MV-4-11) are seeded in multi-well plates and treated with a range of inhibitor concentrations for a period of several days. Cell viability is assessed using reagents such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The concentration that inhibits growth by 50% (GI50) is then determined.

#### Global DNA Methylation Analysis:

- Objective: To quantify the global changes in DNA methylation following inhibitor treatment.
- Methodology: Cancer cells are treated with the inhibitor for a defined period. Genomic DNA
  is then extracted and can be analyzed by various methods, including mass spectrometrybased approaches to determine the 5-mC/dG ratio or through ELISA-based global DNA
  methylation kits.

#### Gene-Specific Methylation and Expression Analysis:

- Objective: To confirm demethylation and re-expression of specific tumor suppressor genes.
- Methodology:
  - Methylation: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged. The methylation status of specific gene promoters is then analyzed by pyrosequencing or targeted nextgeneration sequencing.

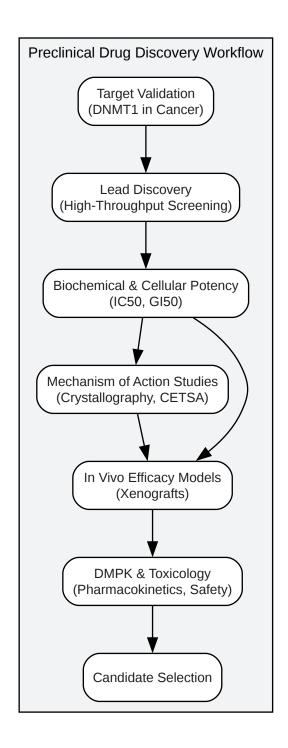


 Expression: RNA is extracted from treated cells and converted to cDNA. The expression levels of target genes are quantified using quantitative real-time PCR (qRT-PCR) or comprehensive RNA-sequencing.

## **Preclinical Evaluation Workflow**

The preclinical development of a targeted inhibitor like **GSK3735967** follows a structured workflow to establish its mechanism, efficacy, and safety profile before clinical consideration.





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Caption: A typical workflow for the preclinical evaluation of a targeted DNMT1 inhibitor.



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